![molecular formula C12H11BrN2O2 B3021358 Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate CAS No. 1048930-76-2](/img/structure/B3021358.png)
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Scientific Research Applications
Optical Nonlinearity and Potential in Optical Limiting
- A study by Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which included compounds similar to Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Their research indicated significant optical nonlinearity for these compounds, suggesting potential applications in optical limiting devices. This study highlighted the importance of specific substituents in enhancing the nonlinearity of these compounds (Chandrakantha et al., 2013).
Synthesis of Heterocycles
- Allin et al. (2005) explored the use of 2-(2-Bromophenyl)ethyl groups, closely related to Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, as building blocks in radical cyclisation reactions to synthesize new heterocycles. This approach demonstrates the compound's utility in the synthesis of complex organic structures, particularly in the formation of tri- and tetra-cyclic heterocycles (Allin et al., 2005).
Single Crystal X-ray Diffraction and DFT Studies
- A study by Viveka et al. (2016) investigated a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, focusing on its synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis. This research contributes to understanding the crystal structure and electronic properties of such compounds, which is crucial for their application in material science (Viveka et al., 2016).
Intermediate in Insecticide Synthesis
- Research by Lan Zhi-li (2007) on a closely related compound, Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, reveals its significance as an intermediate in synthesizing the insecticide chlorantraniliprole. This application underscores the compound's utility in agricultural chemistry (Lan Zhi-li, 2007).
Mechanism of Action
Target of Action
Pyrazoline derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Pyrazoline derivatives have been reported to interact with their targets, leading to various biological and pharmacological activities .
Biochemical Pathways
Pyrazoline derivatives have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Pyrazoline derivatives have been reported to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways .
properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEOMTVGHVZJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347832 | |
Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
948292-48-6 | |
Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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